(R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride
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Overview
Description
®-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride is a chiral compound with a furan ring attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with furan-2-carbaldehyde.
Reduction: The furan-2-carbaldehyde is reduced to furan-2-ylmethanol using a reducing agent such as sodium borohydride.
Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-2-amino-2-(furan-2-yl)ethan-1-ol is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carbaldehyde or furan-2-carboxylic acid.
Reduction: More saturated amino alcohols.
Substitution: Various substituted amino alcohols depending on the nucleophile used.
Scientific Research Applications
®-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-yl)ethan-1-ol: A similar compound with a hydroxyl group instead of an amino group.
1-(furan-2-yl)ethan-1-one: A ketone derivative of the furan ring.
2-(furan-2-yl)ethan-1-ol: A positional isomer with the hydroxyl group on the ethyl chain.
Uniqueness
®-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride is unique due to its chiral nature and the presence of both an amino group and a furan ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
(2R)-2-amino-2-(furan-2-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJZMVDWTJHFJU-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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